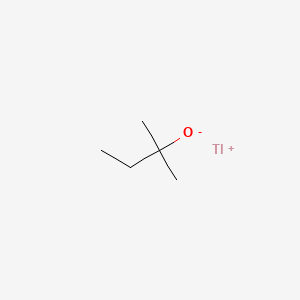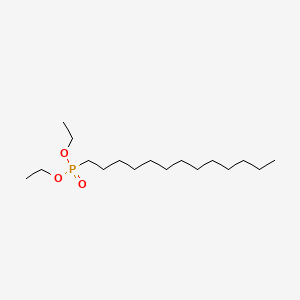
Phosphonic acid, tridecyl-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, tridecyl-, diethyl ester is an organophosphorus compound characterized by the presence of a stable C–P bond. This compound belongs to the class of phosphonates, which are widely used in various industrial and scientific applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, tridecyl-, diethyl ester can be synthesized through the esterification of phosphonic acids. One common method involves the use of triethyl orthoacetate as both a reagent and solvent. The reaction temperature plays a crucial role in determining the yield and selectivity of the esterification process. At 30°C, monoesters are formed, while higher temperatures favor the formation of diesters .
Industrial Production Methods
Industrial production of phosphonic acid esters typically involves the Michaelis–Arbuzov reaction. This reaction uses alkyl halides and trialkyl phosphites to produce phosphonate esters. For example, methyl iodide catalyzes the conversion of trimethylphosphite to dimethyl methylphosphonate .
化学反应分析
Types of Reactions
Phosphonic acid, tridecyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids.
Hydrolysis: Breaking down into phosphonic acids and alcohols.
Substitution: Reactions with nucleophiles to replace alkoxy groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Hydrolysis: Can be catalyzed by acids or bases, often performed at elevated temperatures.
Substitution: Utilizes nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Produces phosphonic acids.
Hydrolysis: Yields phosphonic acids and corresponding alcohols.
Substitution: Forms substituted phosphonates.
科学研究应用
Phosphonic acid, tridecyl-, diethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of coordination polymers and metal-organic frameworks.
Biology: Acts as a chelating agent in imaging and diagnostic applications.
Medicine: Investigated for its potential as an antiviral and antibiotic agent.
Industry: Utilized in the production of polymers, paints, and adhesives.
作用机制
The mechanism of action of phosphonic acid, tridecyl-, diethyl ester involves its ability to form stable complexes with metal ions. This property is exploited in various applications, such as chelation therapy and imaging. The compound’s molecular targets include metal ions and enzymes involved in metabolic pathways .
相似化合物的比较
Phosphonic acid, tridecyl-, diethyl ester can be compared with other phosphonate esters, such as:
Dimethyl methylphosphonate: Used in similar applications but differs in its alkyl group.
Diethyl ethylphosphonate: Another phosphonate ester with different alkyl substituents.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their alkyl groups.
属性
CAS 编号 |
73790-32-6 |
|---|---|
分子式 |
C17H37O3P |
分子量 |
320.4 g/mol |
IUPAC 名称 |
1-diethoxyphosphoryltridecane |
InChI |
InChI=1S/C17H37O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-21(18,19-5-2)20-6-3/h4-17H2,1-3H3 |
InChI 键 |
NZFIBMQRGNVRIT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCP(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


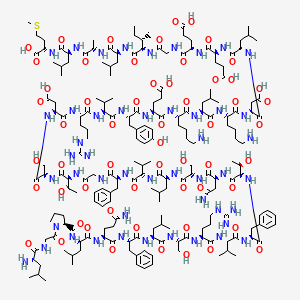
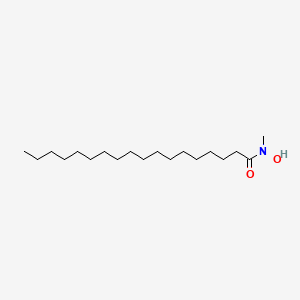
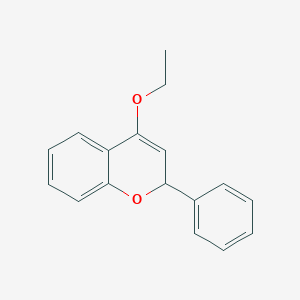
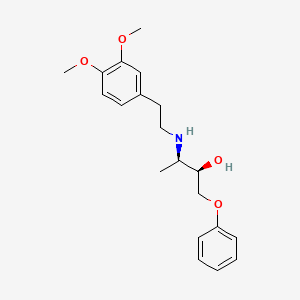
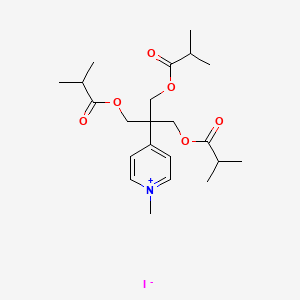
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)

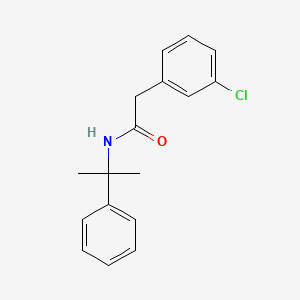

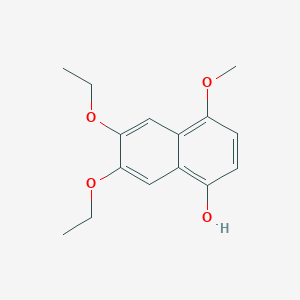
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
